2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps One common method includes the reaction of 4-chlorophenylmethanol with 3-ethoxyphenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazolidine ring
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes and physiological responses.
Comparison with Similar Compounds
2-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID: Similar structure but with a bromine atom instead of chlorine.
2-{4-[(4-METHYLPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID: Similar structure but with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorophenyl group in 2-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
Properties
Molecular Formula |
C19H20ClNO4S |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClNO4S/c1-2-24-17-9-13(18-21-15(11-26-18)19(22)23)5-8-16(17)25-10-12-3-6-14(20)7-4-12/h3-9,15,18,21H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
AGWQKXRHGLSDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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